molecular formula C28H38N2S B14445295 2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole CAS No. 77477-23-7

2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole

Cat. No.: B14445295
CAS No.: 77477-23-7
M. Wt: 434.7 g/mol
InChI Key: JLHWJUKDIGADIP-UHFFFAOYSA-N
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Description

2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of two heptylphenyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-heptylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-difluoromethoxyphenyl)-1,3,4-oxadiazole
  • 3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole

Comparison

Compared to similar compounds, 2,5-Bis(4-heptylphenyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of the thiadiazole ring and the heptylphenyl groups. These structural features contribute to its distinct chemical reactivity and potential applications. For instance, the thiadiazole ring can enhance the compound’s stability and electronic properties, making it suitable for use in advanced materials and electronic devices.

Properties

CAS No.

77477-23-7

Molecular Formula

C28H38N2S

Molecular Weight

434.7 g/mol

IUPAC Name

2,5-bis(4-heptylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C28H38N2S/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-29-30-28(31-27)26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3

InChI Key

JLHWJUKDIGADIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCCCCC

Origin of Product

United States

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